molecular formula C8H6Cl2O2 B3053777 4-Chloro-2-methoxybenzoyl chloride CAS No. 5607-64-7

4-Chloro-2-methoxybenzoyl chloride

Cat. No.: B3053777
CAS No.: 5607-64-7
M. Wt: 205.03 g/mol
InChI Key: OKEFBVALFLRAFV-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the fourth position and a methoxy group at the second position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-methoxybenzoyl chloride can be synthesized through the chlorination of 2-methoxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-Chloro-2-methoxybenzoyl chloride undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound reacts with water to form 4-chloro-2-methoxybenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 4-chloro-2-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

    Hydrolysis: Water or aqueous base under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    4-Chloro-2-methoxybenzoic Acid: Formed from hydrolysis.

    4-Chloro-2-methoxybenzyl Alcohol: Formed from reduction.

Scientific Research Applications

Chemistry: 4-Chloro-2-methoxybenzoyl chloride is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a precursor for the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is involved in the development of drugs with anti-inflammatory, analgesic, and antimicrobial properties.

Industry: The compound is used in the agrochemical industry for the synthesis of herbicides, insecticides, and fungicides. It is also employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the acyl derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

    4-Methoxybenzoyl Chloride: Similar structure but lacks the chlorine substituent.

    4-Chlorobenzoyl Chloride: Similar structure but lacks the methoxy substituent.

    2-Methoxybenzoyl Chloride: Similar structure but lacks the chlorine substituent at the fourth position.

Uniqueness: 4-Chloro-2-methoxybenzoyl chloride is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it valuable in various synthetic applications.

Properties

IUPAC Name

4-chloro-2-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEFBVALFLRAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622859
Record name 4-Chloro-2-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5607-64-7
Record name 4-Chloro-2-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2.0 g of 4-chloro-o-anisic acid in 22 ml of thionyl chloride is heated at reflux for 1 hour. The volatiles are evaporated in vacuo to give a residue which is concentrated from toluene three times and dried under vacuum to give 2.0 g of the desired product as a residue.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-2-methoxybenzoic acid (1.0 g, 5.36 mmol) in toluene (10 ml) was added thionyl chloride (2.76 ml, 37.52 mmol) at room temperature under nitrogen atmosphere. The resulting reaction mixture was heated to 80° C. for 1 h. After the completion of the reaction (TLC monitoring), the solvent was evaporated under vacuum and was carried forward as such for the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
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reactant
Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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